N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide

Catalog No.
S2725983
CAS No.
946234-96-4
M.F
C17H14IN3O2
M. Wt
419.222
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-...

CAS Number

946234-96-4

Product Name

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide

Molecular Formula

C17H14IN3O2

Molecular Weight

419.222

InChI

InChI=1S/C17H14IN3O2/c1-10-3-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,22)

InChI Key

VDIAJKLMVABBOD-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)I)C)C=C1

Solubility

not available

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide is a complex organic compound with the molecular formula C16H15N4OC_{16}H_{15}N_{4}O and a molecular weight of approximately 295.32 g/mol. This compound features a pyrido-pyrimidine core, which is characterized by its fused ring system that includes nitrogen atoms, contributing to its unique chemical properties. The presence of an iodine atom in the benzamide moiety enhances its potential for biological activity and reactivity in various chemical contexts.

Typical for amides and heterocycles:

  • Nucleophilic Substitution Reactions: The iodine atom can undergo nucleophilic substitution, making it a target for nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction Reactions: The carbonyl group in the pyrido-pyrimidine structure can be reduced to alcohols or other functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide has shown promising biological activities, particularly in the context of cancer research. Compounds with similar structures have been investigated for their ability to inhibit various kinases involved in tumor growth and proliferation. Studies suggest that modifications in the pyrido-pyrimidine structure can lead to enhanced selectivity and potency against specific cancer cell lines.

The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide typically involves multi-step organic reactions:

  • Formation of Pyrido-Pyrimidine Core: The initial step may involve cyclization reactions using appropriate precursors to form the pyrido-pyrimidine structure.
  • Iodination: The introduction of iodine can be achieved through electrophilic aromatic substitution or direct iodination methods.
  • Amidation: Finally, coupling the iodinated intermediate with an appropriate amine under coupling conditions (e.g., using coupling agents like EDC or DCC) yields the final product.

These methods ensure high yields and purity of the desired compound.

This compound has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anti-cancer drugs.
  • Chemical Probes: It can be utilized as a chemical probe in biological studies to understand the mechanisms of action of similar compounds.
  • Material Science: Its unique structural features may allow for applications in developing novel materials with specific electronic or optical properties.

Studies on interaction profiles reveal that N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways. These interactions can lead to downstream effects on cell proliferation and apoptosis, making it a candidate for further investigation in therapeutic contexts.

Several compounds share structural similarities with N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide:

Compound NameStructure FeaturesBiological Activity
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-fluorobenzamideChlorine substitutionPotential kinase inhibitor
N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamideChromene coreAntitumor activity
N'-{(E)-[2-(2,6-DIMETHYL-4-MORPHOLINYL)-4-OXO]}Morpholine ringInhibitory effects on cancer cells

The uniqueness of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide lies in its specific combination of functional groups and its iodine substitution, which may enhance its reactivity and biological profile compared to these similar compounds.

This detailed exploration of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide underscores its potential significance in both synthetic chemistry and medicinal applications. Further research could elucidate its full capabilities and pave the way for innovative therapeutic strategies.

XLogP3

2.1

Dates

Modify: 2023-08-16

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